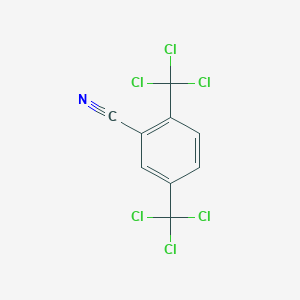
2,5-Bis(trichloromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trichloromethyl)benzonitrile is an organic compound with the molecular formula C9H3Cl6N It is characterized by the presence of two trichloromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trichloromethyl)benzonitrile typically involves the chlorination of 2,5-dimethylbenzonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride. The reaction proceeds via a free radical mechanism, leading to the substitution of the methyl groups with trichloromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat dissipation. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trichloromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,5-bis(trichloromethyl)benzoic acid.
Reduction: Formation of 2,5-dimethylbenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2,5-Bis(trichloromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(trichloromethyl)benzonitrile involves its interaction with various molecular targets. The trichloromethyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2,5-Bis(trifluoromethyl)benzonitrile: Similar in structure but with trifluoromethyl groups instead of trichloromethyl groups.
2,4,6-Trichlorobenzonitrile: Contains three chlorine atoms attached to the benzene ring.
2,5-Dichlorobenzonitrile: Contains two chlorine atoms attached to the benzene ring.
Uniqueness: 2,5-Bis(trichloromethyl)benzonitrile is unique due to the presence of two trichloromethyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
50343-90-3 |
|---|---|
Molecular Formula |
C9H3Cl6N |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2,5-bis(trichloromethyl)benzonitrile |
InChI |
InChI=1S/C9H3Cl6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H |
InChI Key |
IRSLAKBEDALSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)C#N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


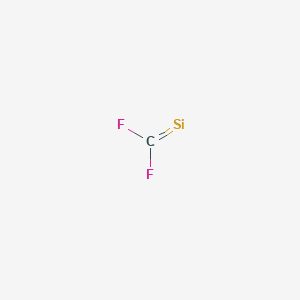
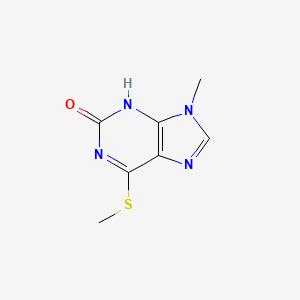
![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
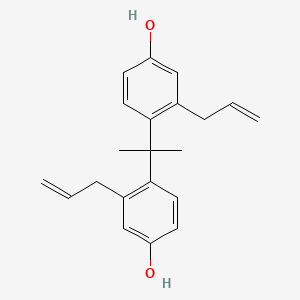

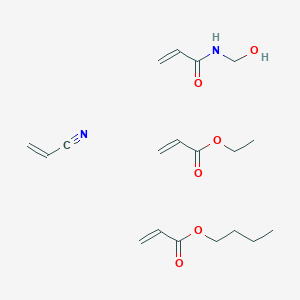
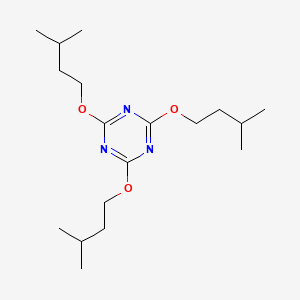

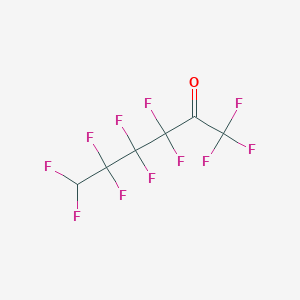
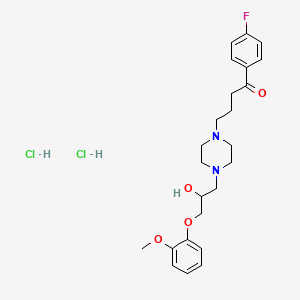
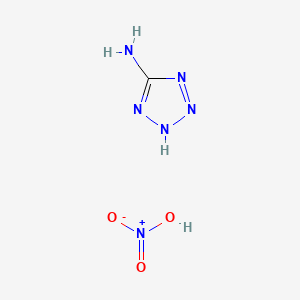
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
